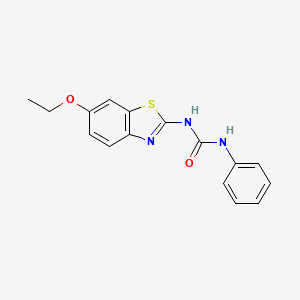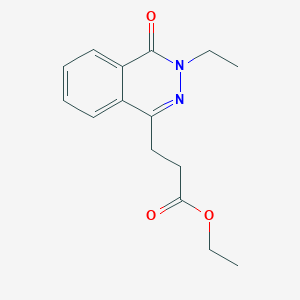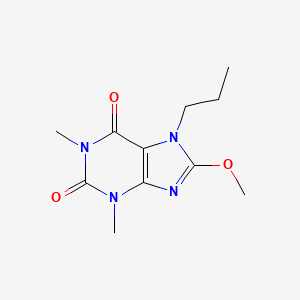![molecular formula C20H23N3O2 B5737364 N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B5737364.png)
N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide, also known as MPAA, is a compound that has been extensively studied for its potential therapeutic applications.
Applications De Recherche Scientifique
N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide has been studied for its potential applications in various fields of scientific research, including cancer therapy, neuroprotection, and pain management. In cancer therapy, this compound has been shown to induce apoptosis in cancer cells by inhibiting the activity of the proteasome, a cellular complex involved in protein degradation. In neuroprotection, this compound has been shown to protect neurons from oxidative stress-induced damage by upregulating the expression of antioxidant enzymes. In pain management, this compound has been shown to alleviate pain by inhibiting the activity of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in the transmission of pain signals.
Mécanisme D'action
The mechanism of action of N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide varies depending on its application. In cancer therapy, this compound inhibits the activity of the proteasome, leading to the accumulation of misfolded proteins and ultimately inducing apoptosis in cancer cells. In neuroprotection, this compound upregulates the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which scavenge free radicals and protect neurons from oxidative stress-induced damage. In pain management, this compound inhibits the activity of the TRPV1 channel, which is involved in the transmission of pain signals, leading to the alleviation of pain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects depending on its application. In cancer therapy, this compound induces apoptosis in cancer cells, leading to the inhibition of tumor growth. In neuroprotection, this compound protects neurons from oxidative stress-induced damage, leading to the prevention of neurodegenerative diseases. In pain management, this compound alleviates pain by inhibiting the activity of the TRPV1 channel, leading to the reduction of pain signals.
Avantages Et Limitations Des Expériences En Laboratoire
N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide has several advantages for lab experiments, including its high solubility in water and its ability to cross the blood-brain barrier. However, this compound also has some limitations, including its potential toxicity at high doses and its limited stability in aqueous solutions.
Orientations Futures
There are several future directions for the research on N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide. One potential direction is the development of more potent and selective proteasome inhibitors for cancer therapy. Another potential direction is the investigation of the potential neuroprotective effects of this compound in animal models of neurodegenerative diseases. Additionally, further research is needed to explore the potential applications of this compound in other fields, such as inflammation and immune disorders.
Méthodes De Synthèse
N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide can be synthesized through a multi-step process that involves the reaction of 4-(4-methylbenzoyl)piperazine with 4-aminophenylacetic acid in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC). The resulting product is then purified through recrystallization to obtain pure this compound.
Propriétés
IUPAC Name |
N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-15-3-5-17(6-4-15)20(25)23-13-11-22(12-14-23)19-9-7-18(8-10-19)21-16(2)24/h3-10H,11-14H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKRVTZHUCCCBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(1-pyrrolidinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5737281.png)
![6-ethyl-3-methyl-9-phenyl-2H-pyrazolo[1',5':3,4][1,3,5]triazino[1,2-b][1,2,4]triazin-2-one](/img/structure/B5737285.png)
![ethyl 1-[(2-naphthyloxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5737288.png)
![N-{2-[(2-cyanobenzyl)thio]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B5737300.png)
![N-[4-(acetylamino)phenyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B5737306.png)

![2,4-dichloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5737313.png)
![1-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide](/img/structure/B5737320.png)
![4-chloro-N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5737328.png)
![6-tert-butyl-N-cyclohexyl-2-{[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5737335.png)
![N-(2-{[(2-nitrophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5737343.png)

![2-ethyl-N-[2-(4-fluorophenyl)ethyl]butanamide](/img/structure/B5737358.png)

